Mass Spectrometric Resolution: +4 Da Mass Shift Enables Complete Analyte-Standard Separation
Diallyl phthalate-d4 provides a quantifiable mass difference of +4.02 Da relative to the unlabeled native compound diallyl phthalate (monoisotopic mass shift from 246.26 to 250.28 g/mol), resulting from the substitution of four aromatic hydrogen atoms with deuterium . This mass shift produces a distinct precursor ion m/z of approximately 250 for the deuterated internal standard versus m/z 246 for the native analyte in positive ion mode mass spectrometry, enabling baseline-resolved MS1 selection with zero isotopic overlap . In contrast, unlabeled diallyl phthalate used as an internal standard would generate the identical m/z signal as the target analyte, preventing any meaningful quantitative discrimination .
| Evidence Dimension | Mass Spectrometric Resolution (MS1 Precursor Ion Separation) |
|---|---|
| Target Compound Data | m/z ≈ 250 [M+H]+ or [M]+ (4 Da mass shift from deuteration) |
| Comparator Or Baseline | Unlabeled diallyl phthalate: m/z ≈ 246 [M+H]+ or [M]+ |
| Quantified Difference | Mass shift of +4.02 Da; complete MS1 baseline resolution with zero isotopic overlap |
| Conditions | LC-MS or GC-MS analysis; ESI or EI ionization; positive ion mode |
Why This Matters
This quantifiable mass shift is the foundational requirement for isotope dilution mass spectrometry (IDMS), which is the only methodology capable of correcting for matrix effects and sample preparation losses in trace-level phthalate analysis.
